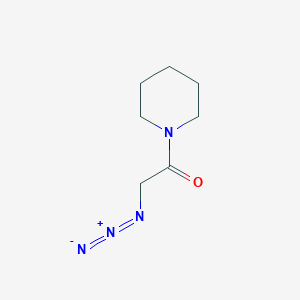

2-Azido-1-(piperidin-1-yl)ethan-1-one

Overview

Description

2-Azido-1-(piperidin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H12N4O. It is used as a reactant in the preparation of 1,2,3-triazole derivatives as cannabinoid CB1 receptor antagonists .

Chemical Reactions Analysis

This compound is used as a reactant in the preparation of 1,2,3-triazole derivatives . These derivatives are known to act as cannabinoid CB1 receptor antagonists .Scientific Research Applications

Corrosion Inhibition

A study by Das et al. (2017) explored the corrosion inhibition properties of Cd(II) Schiff base complexes, one of which utilized a compound structurally related to 2-Azido-1-(piperidin-1-yl)ethan-1-one. The complexes demonstrated significant corrosion inhibition on mild steel, highlighting a potential application in materials science and corrosion engineering.

Synthesis and Characterization of Novel Compounds

Research by Govindhan et al. (2017) involved the synthesis of a compound using this compound as a starting material. This compound was characterized for its structure and cytotoxicity, providing insights into potential applications in pharmacology and materials science.

Building Blocks for Functionalized Crown Ethers

Nawrozkij et al. (2014) presented a method to synthesize building blocks for functionalized crown ethers, employing a derivative of this compound. This approach Nawrozkij et al. (2014) offers valuable contributions to the field of organic synthesis and material science.

Photoredox Alkylazidation of Alkenes

In the realm of organic chemistry, Yang et al. (2020) described a process for the alkylazidation of alkenes using sodium azide and heteroarenium salts. This process, involving this compound, facilitates the creation of novel organic compounds with potential pharmaceutical applications.

Magneto-Structural Studies

Li et al. (2008) conducted a study on azido-bridged Co2+ compounds with a focus on their structural and magnetic properties. This research sheds light on the potential use of azido compounds in magnetic materials and coordination chemistry.

Mechanism of Action

Target of Action

The primary target of the compound 2-Azido-1-(piperidin-1-yl)ethan-1-one is the cannabinoid CB1 receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

This compound interacts with the CB1 receptor as an antagonist . This means that it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other compounds, thus inhibiting the physiological processes mediated by the CB1 receptor.

Biochemical Pathways

The action of this compound on the CB1 receptor affects the endocannabinoid system’s biochemical pathways . By acting as an antagonist at the CB1 receptor, it can modulate the release of neurotransmitters and influence various physiological processes such as appetite regulation, pain sensation, and mood balance.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on the CB1 receptor . By blocking this receptor, it can modulate the endocannabinoid system and potentially influence a variety of physiological processes.

Biochemical Analysis

Biochemical Properties

2-Azido-1-(piperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in the preparation of 1,2,3-triazole derivatives as cannabinoid CB1 receptor antagonists . It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through click chemistry reactions. These interactions are crucial for the development of new therapeutic agents targeting the cannabinoid CB1 receptor.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the cannabinoid CB1 receptor can lead to changes in cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azide group facilitates its participation in click chemistry reactions, forming stable triazole rings with alkyne-containing molecules. This mechanism is essential for its role in the synthesis of cannabinoid CB1 receptor antagonists .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can impact cellular processes differently .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects observed in these studies indicate the importance of optimizing dosage to achieve desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular metabolism. The compound’s role in the synthesis of triazole derivatives highlights its importance in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding these processes is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells is essential for its role in biochemical reactions and therapeutic applications .

Properties

IUPAC Name |

2-azido-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-10-9-6-7(12)11-4-2-1-3-5-11/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKMRAIOOAUYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)

![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)

![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)

![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)